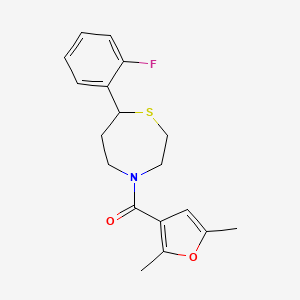

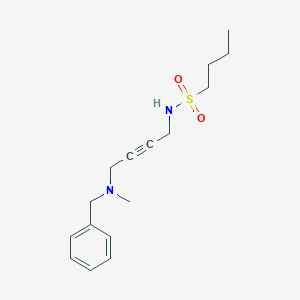

![molecular formula C15H15N3O4S B2525112 N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-96-2](/img/structure/B2525112.png)

N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide" is a derivative of the thiadiazolo[3,2-a]pyrimidine class. This class of compounds has been the subject of research due to their potential medicinal properties. They have been studied for their use in allergy medication and anti-microbial applications. The core structure of these compounds is characterized by a thiadiazolo[3,2-a]pyrimidine moiety, which is a fused ring system combining pyrimidine and thiadiazole rings.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the preparation of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl 1,3,4-thiadiazolo-(3,2-a) pyrimidine involves the reaction of a precursor with N,N-diethylamin . Another synthesis route for 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides has been reported, where the compounds were synthesized and evaluated for their anti-inflammatory activity . Additionally, the synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides was achieved through the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate .

Molecular Structure Analysis

The molecular structure of thiadiazolo[3,2-a]pyrimidine derivatives is typically elucidated using spectroscopic methods such as NMR, 13C, and IR spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.

Chemical Reactions Analysis

The thiadiazolo[3,2-a]pyrimidine derivatives are reactive compounds that can undergo various chemical reactions. The synthesis processes described in the literature involve reactions with amines, such as N,N-diethylamin, and with reagents like ethyl chloroacetate, indicating that these compounds can participate in nucleophilic substitution reactions . The reactivity of these compounds is essential for their potential use in medicinal chemistry, as it allows for the modification of the molecular structure to optimize biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide" are not detailed in the provided papers, the general properties of thiadiazolo[3,2-a]pyrimidine derivatives can be inferred. These compounds are likely to have moderate molecular weights and exhibit solid-state properties at room temperature. Their solubility in organic solvents and water would depend on the nature of the substituents attached to the core structure. The presence of carboxamide groups suggests the potential for hydrogen bonding, which could affect their solubility and bioavailability .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, including thiazolopyrimidines, is a significant area of research, demonstrating the versatility of N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives. These compounds have been synthesized through various methods and have been explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant biological activities (A. Abu‐Hashem et al., 2020).

Biological Activity Evaluation

The synthesized compounds have been evaluated for various biological activities. For instance, some derivatives have shown promise as COX-2 inhibitors with significant analgesic and anti-inflammatory activities. Additionally, thiazolopyrimidine derivatives have been studied for their antimicrobial activities, indicating their potential application in fighting bacterial and fungal infections (J. Akbari et al., 2008).

Anticancer Applications

Certain thiazolopyrimidine derivatives have been explored for their in vitro antitumor activity against liver (HepG-2) and breast (MCF-7) human cancer cells. Compounds have shown dose-dependent cytotoxic activities, highlighting the potential of N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives in cancer treatment (Mohamed El-Naggar et al., 2018).

Structural and Conformational Studies

Research into the structural modifications and conformational features of thiazolopyrimidines has provided insights into their supramolecular aggregation and interaction patterns. These studies are crucial for understanding the molecular basis of the biological activities of these compounds and for designing derivatives with enhanced properties (H. Nagarajaiah et al., 2014).

Zukünftige Richtungen

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could be a potential future direction for the development of new pyrimidines as anti-inflammatory agents .

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-21-9-3-4-12(22-2)11(7-9)17-13(19)10-8-16-15-18(14(10)20)5-6-23-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRGRAWOCMJTLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

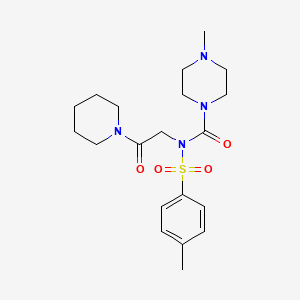

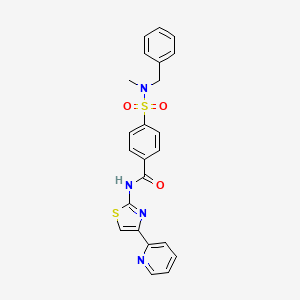

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)

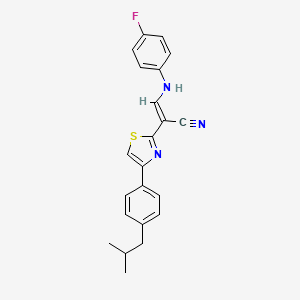

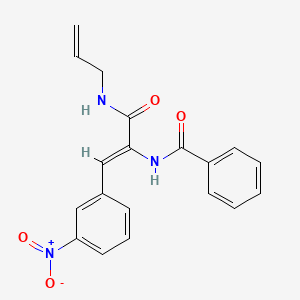

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)

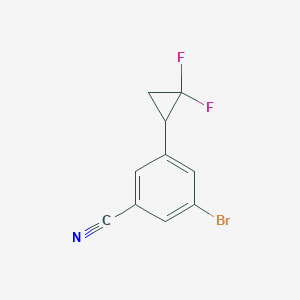

![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)

![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)